O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers
O-Desmethyl Midostaurin-13C6: A Technical Guide for Researchers
Introduction
Midostaurin (trade name Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a specific FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis.[1][2][3] It is a semi-synthetic derivative of staurosporine.[4] The drug and its major active metabolites, CGP62221 and CGP52421, function by inhibiting multiple receptor tyrosine kinases crucial to oncogenic signaling pathways.[1]
One of the two major active metabolites of Midostaurin is O-Desmethyl midostaurin, also known as CGP62221.[5][6] This metabolite is formed via O-demethylation of the parent drug and exhibits a pharmacological profile comparable to Midostaurin, particularly in inhibiting cell proliferation.[6][7]
O-Desmethyl midostaurin-13C6 is a stable, isotopically labeled version of this key metabolite. The incorporation of six Carbon-13 atoms into the benzoyl group creates a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher molecular weight.[8][9][10] This property makes it an ideal internal standard for use in quantitative bioanalytical studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of metabolite quantification in biological matrices.[11][12] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical applications of O-Desmethyl midostaurin-13C6.
Chemical and Physical Properties
The key identifiers and physicochemical properties of Midostaurin and its relevant metabolites are summarized below. The 13C6 label increases the molecular weight by approximately 6 Da without significantly altering the chemical properties.
| Property | Midostaurin | O-Desmethyl Midostaurin (CGP62221) | O-Desmethyl Midostaurin-13C6 |
| Synonyms | PKC412, N-benzoyl staurosporine | CGP62221 | Labeled CGP62221 |
| CAS Number | 120685-11-2[13] | 740816-86-8[8][14] | N/A |
| Molecular Formula | C35H30N4O4[13] | C34H28N4O4[14][15] | C2813C6H28N4O4[8][9][10] |
| Molecular Weight | 570.64 g/mol | 556.61 g/mol [14][15] | 562.57 g/mol [8] |
| Appearance | - | - | Pale Yellow to Pale Beige Solid[9] |
| Storage | - | - | 2-8°C Refrigerator[10] |
Metabolism of Midostaurin
Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][5][16] This process leads to the formation of two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via hydroxylation).[1][5][6] Both metabolites contribute to the overall pharmacological activity of the drug.[1] The metabolic conversion to O-Desmethyl midostaurin is a critical pathway in the drug's disposition.
Mechanism of Action and Signaling Pathway
Midostaurin and its active metabolite, O-Desmethyl midostaurin, are multi-kinase inhibitors.[1][3] Their primary therapeutic effect in AML is derived from the potent inhibition of both wild-type and mutated FMS-like tyrosine kinase 3 (FLT3).[2][17][18] In normal hematopoietic cells, the binding of the FLT3 ligand to its receptor induces dimerization, autophosphorylation, and activation of downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which promote cell survival and proliferation.[19][20][21]
Mutations in the FLT3 gene can lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled proliferation of leukemic cells.[2][18] Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and preventing the activation of these downstream pathways, thereby inducing cell cycle arrest and apoptosis.[2][17] Other targeted kinases include KIT, PDGFR, and VEGFR2.[2]
Experimental Protocols
The primary application of O-Desmethyl midostaurin-13C6 is as an internal standard for the accurate quantification of O-Desmethyl midostaurin in biological samples. Below is a representative protocol for a stable isotope dilution LC-MS/MS method.
Protocol: Quantification of O-Desmethyl Midostaurin in Human Plasma
1. Objective: To determine the concentration of O-Desmethyl midostaurin (Analyte) in human plasma using O-Desmethyl midostaurin-13C6 as an internal standard (IS).
2. Materials:
-
Human plasma (K2-EDTA)
-
O-Desmethyl midostaurin (Analyte) certified reference standard
-
O-Desmethyl midostaurin-13C6 (IS) certified reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
3. Instrument and Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., YMC Triart C18, 150 x 4.6 mm, 3 µm).[22]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.[22]
-
Injection Volume: 10 µL.[22]
-
Gradient: Linear gradient from 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (example):
-
Analyte (O-Desmethyl midostaurin): Q1: 557.2 -> Q3: m/z (specific fragment)
-
IS (O-Desmethyl midostaurin-13C6): Q1: 563.2 -> Q3: m/z (corresponding fragment)
-
-
Note: Specific fragment ions (Q3) and collision energies must be optimized for the instrument used.
-
4. Sample Preparation (Protein Precipitation): [12] a. Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube. b. Add 20 µL of IS working solution (e.g., 500 ng/mL in acetonitrile). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to an HPLC vial for analysis.
5. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. b. Use a linear regression model with a 1/x² weighting. c. Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
O-Desmethyl midostaurin-13C6 is an indispensable tool for drug development professionals and researchers studying the pharmacokinetics of Midostaurin. As a stable isotope-labeled internal standard, it provides the highest level of accuracy for the quantification of O-Desmethyl midostaurin (CGP62221), a major and pharmacologically active metabolite. Understanding its properties and proper application in validated bioanalytical methods, such as the LC-MS/MS protocol detailed herein, is essential for robust clinical and preclinical trial data, ultimately supporting therapeutic drug monitoring and dose optimization strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-Desmethyl Midostaurin-13C6 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. O-Desmethyl Midostaurin | LGC Standards [lgcstandards.com]
- 15. o-Desmethyl midostaurin-13C6 | CymitQuimica [cymitquimica.com]
- 16. mims.com [mims.com]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. FLT3, a signaling pathway gene [ogt.com]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. betalifesci.com [betalifesci.com]
- 22. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
